molecular formula C19H32N2O3 B12947909 2H-Imidazole-4-octanoic acid, 5-octyl-2-oxo- CAS No. 144850-33-9

2H-Imidazole-4-octanoic acid, 5-octyl-2-oxo-

Cat. No.: B12947909
CAS No.: 144850-33-9
M. Wt: 336.5 g/mol
InChI Key: KCYHYISMYRPOOO-UHFFFAOYSA-N
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Description

2H-Imidazole-4-octanoic acid, 5-octyl-2-oxo- is a synthetic imidazole derivative characterized by an octanoic acid (C8) backbone, an oxo group at position 2, and a 5-octyl substituent. Imidazole-based compounds are widely studied for their pharmaceutical and biochemical relevance due to their heterocyclic aromatic structure, which enables hydrogen bonding and π-π interactions.

Properties

CAS No.

144850-33-9

Molecular Formula

C19H32N2O3

Molecular Weight

336.5 g/mol

IUPAC Name

8-(5-octyl-2-oxoimidazol-4-yl)octanoic acid

InChI

InChI=1S/C19H32N2O3/c1-2-3-4-5-7-10-13-16-17(21-19(24)20-16)14-11-8-6-9-12-15-18(22)23/h2-15H2,1H3,(H,22,23)

InChI Key

KCYHYISMYRPOOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=NC(=O)N=C1CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazole-4-octanoic acid, 5-octyl-2-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2H-Imidazole-4-octanoic acid, 5-octyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can alter the oxidation state of the compound, affecting its reactivity.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The products formed depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2H-Imidazole-4-octanoic acid, 5-octyl-2-oxo- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2H-Imidazole-4-octanoic acid, 5-octyl-2-oxo- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s distinct features include:

  • Octanoic acid chain: Enhances lipophilicity compared to shorter-chain analogs.
  • 2-Oxo group : Common in imidazole derivatives, contributing to hydrogen-bonding capacity.
Table 1: Structural and Physicochemical Comparison
Compound Name Backbone Chain Substituents Molecular Weight (g/mol) Key Features
2H-Imidazole-4-octanoic acid, 5-octyl-2-oxo- Octanoic (C8) 5-Octyl, 2-oxo ~338.5* High lipophilicity, steric bulk
Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid (Biotin) Pentanoic (C5) Thieno group, hexahydro ring 244.31 Sulfur-containing, cofactor in enzymes
5-[(3aR,6S,6aS)-2-hydroxy-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid Pentanoic (C5) Thieno group, hydroxy substituent 260.33 Antioxidant properties, metal chelation
Compound 6i (Patent EP) Complex Fluoro, methylphenyl, pyridinyl ~650† Pharmaceutical target (e.g., kinase inhibition)

*Calculated based on formula; †Estimated from patent description.

Functional Differences

  • Lipophilicity: The octanoic chain in the target compound likely increases membrane permeability compared to pentanoic analogs like biotin .
  • Bioactivity: Thieno-containing analogs (e.g., biotin) exhibit vitamin cofactor roles, while the absence of sulfur in the target compound may limit metal-binding capacity .

Physicochemical Properties

Quantitative Structure–Property Relationship (QSPR) models indicate that structural similarity improves retention index correlations. For instance, the target compound’s elongated alkyl chain may result in higher reversed-phase HPLC retention times compared to shorter-chain analogs .

Biological Activity

2H-Imidazole-4-octanoic acid, 5-octyl-2-oxo- is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antioxidant properties, antimicrobial effects, and implications in drug development.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : 2H-Imidazole-4-octanoic acid, 5-octyl-2-oxo-
  • CAS Number : 144850-33-9
  • Molecular Weight : Approximately 257.38 g/mol

Biological Activity Overview

The biological activity of imidazole derivatives, including 2H-Imidazole-4-octanoic acid, is well-documented. These compounds exhibit a range of activities such as:

  • Antioxidant Activity :
    • Imidazole-containing compounds have been shown to possess significant antioxidant properties. For instance, studies indicate that derivatives like 2-oxo-carnosine exhibit greater antioxidant capacity compared to their precursors . The antioxidant mechanisms involve radical scavenging and metal ion chelation.
  • Antimicrobial Activity :
    • Research has demonstrated that imidazole derivatives can be effective against various bacterial strains. For example, compounds similar to 2H-Imidazole-4-octanoic acid have been evaluated for their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
  • Pharmacological Potential :
    • The compound has been explored for its role in drug development due to its diverse biological activities, which include anti-inflammatory and anticancer properties .

Antioxidant Activity

A study evaluated the antioxidant capacity of imidazole derivatives using various assays:

  • DPPH Radical Scavenging Assay : This assay measures the ability of compounds to donate electrons to neutralize free radicals.
CompoundDPPH Scavenging Activity (%)
2-Oxo-carnosine85%
Carnosine60%

The results indicated that the presence of the oxo group significantly enhances antioxidant activity .

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of imidazole derivatives against common bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference Compound
Staphylococcus aureus15Norfloxacin
Escherichia coli12Norfloxacin

These findings suggest that imidazole derivatives can serve as potential antimicrobial agents .

Case Studies

  • Case Study on Antioxidant Effects :
    A study involving neuroblastoma cells demonstrated that treatment with 2-oxo-carnosine provided significant protection against oxidative stress induced by rotenone. This protective effect was not observed with carnosine alone, highlighting the enhanced efficacy of the oxo derivative .
  • Case Study on Antimicrobial Efficacy :
    In a comparative study, various imidazole derivatives were tested for their antibacterial properties. The results showed that specific substitutions on the imidazole ring could enhance activity against resistant strains of bacteria .

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